Tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate typically involves the reaction of 6-chloro-4-methylpyridin-3-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Products include azides or other substituted derivatives.
Oxidation: N-oxides.
Reduction: Amines.
Scientific Research Applications
Tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (6-chloropyridin-3-yl)methylcarbamate
- Tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate
- Tert-butyl (4-methylpiperidin-4-yl)carbamate
Uniqueness
Tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .
Properties
Molecular Formula |
C12H17ClN2O2 |
---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
tert-butyl N-(6-chloro-4-methylpyridin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C12H17ClN2O2/c1-8-6-10(13)14-7-9(8)15(5)11(16)17-12(2,3)4/h6-7H,1-5H3 |
InChI Key |
CMAHZAWUSWXSFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1N(C)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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